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Gap19 acetate(1507930-57-5,free)

Cat. No.: B10825571
M. Wt: 1221.5 g/mol
InChI Key: WFXGWWAPKGDGLW-TWIANDLUSA-N
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Description

Overview of Connexin Proteins and Intercellular Communication

Connexins are a family of transmembrane proteins that are essential for direct cell-to-cell communication in vertebrates. nih.govnih.gov These proteins assemble to form channels that facilitate the passage of ions, small metabolites, and signaling molecules between the cytoplasm of adjacent cells. nih.govnih.gov This process, known as gap junctional intercellular communication (GJIC), plays a crucial role in coordinating cellular activities and maintaining tissue homeostasis. nih.gov The human genome contains 21 different connexin genes, each encoding a protein with specific properties and tissue distribution. nih.govelifesciences.org

Connexin proteins are characterized by four transmembrane domains, two extracellular loops, one intracellular loop, and cytoplasmic N- and C-termini. nih.gov Six connexin proteins oligomerize to form a structure called a connexon, or hemichannel, which is then transported to the cell membrane. nih.govresearchgate.net When a hemichannel on one cell docks with a hemichannel on an adjacent cell, a complete gap junction channel is formed. nih.govfrontiersin.org

Structural and Functional Characteristics of Connexin43 (Cx43)

Connexin43 (Cx43), a 43 kDa protein, is the most ubiquitously expressed and extensively studied member of the connexin family. nih.govoup.com It is a key component of gap junctions in numerous tissues, including the heart, brain, and skin. nih.govoup.com Structurally, Cx43 follows the typical connexin topology. Six Cx43 monomers assemble into a hexameric hemichannel. researchgate.netoup.com These hemichannels can then align with hemichannels on neighboring cells to create gap junction channels. oup.com

Functionally, Cx43-containing gap junctions are vital for a multitude of physiological processes. In the heart, they are crucial for the propagation of action potentials that coordinate muscle contraction. nih.gov In the brain, they contribute to the neuro-glial syncytium, and in the skin, they are involved in wound healing. nih.gov The permeability of Cx43 channels allows for the passage of molecules up to approximately 1.5 kDa. nih.govoup.com

Distinct Roles of Gap Junction Channels Versus Hemichannels

While gap junction channels facilitate direct communication between the cytoplasm of adjacent cells, hemichannels have a distinct role in communicating between the cell's interior and the extracellular environment. nih.govfrontiersin.org Under normal physiological conditions, most hemichannels remain closed to prevent the leakage of essential cellular components and the influx of potentially harmful substances. nih.gov

However, under specific stimuli, such as mechanical stress, changes in voltage, or exposure to certain signaling molecules, hemichannels can open. oup.com This opening allows for the release of paracrine messengers like ATP, glutamate (B1630785), and prostaglandins (B1171923) from the cell into the extracellular space. nih.gov This "inside-out" signaling can then influence neighboring cells that are not directly connected by gap junctions. While composed of the same connexin subunits, gap junctions and hemichannels can be differentially regulated. nih.gov

Pathophysiological Implications of Aberrant Cx43 Hemichannel Activity

The inappropriate or excessive opening of Cx43 hemichannels has been implicated in a variety of pathological conditions. oup.com This aberrant activity can lead to the uncontrolled release of cellular contents, including ATP and glutamate, which can exacerbate tissue injury and inflammation. oup.com

In the central nervous system, for example, overactive Cx43 hemichannels in astrocytes can contribute to neuronal damage in conditions like ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. oup.com In the context of chronic kidney disease, increased Cx43 expression and subsequent hemichannel activity can mediate inflammatory damage. nih.gov Similarly, in certain skin disorders, mutations in the gene encoding Cx43 can lead to increased hemichannel activity, contributing to the disease phenotype. nih.gov Therefore, the specific modulation of Cx43 hemichannel activity presents a promising therapeutic strategy for a range of diseases.

Gap19 Acetate (B1210297): A Specific Modulator of Cx43 Hemichannels

Gap19 is a nonapeptide with the sequence KQIEIKKFK, derived from the cytoplasmic loop of Cx43. mdpi.comrndsystems.com It acts as a potent and selective blocker of Cx43 hemichannels. medchemexpress.com A key feature of Gap19 is its ability to inhibit hemichannels without affecting the function of gap junction channels. frontiersin.orgnih.gov This selectivity is crucial for therapeutic applications, as it allows for the targeting of pathological hemichannel activity while preserving essential intercellular communication through gap junctions.

The mechanism of action of Gap19 involves preventing the intramolecular interaction between the C-terminus and the cytoplasmic loop of Cx43, a conformational change thought to be necessary for hemichannel opening. frontiersin.orgmedchemexpress.com Research has demonstrated that Gap19 does not block pannexin-1 channels or hemichannels formed by other connexins, such as Cx40, highlighting its specificity for Cx43. frontiersin.orgmedchemexpress.com

Research Findings on Gap19 Acetate

Numerous studies have explored the effects of Gap19 in various experimental models. In astrocytes, Gap19 has been shown to inhibit glutamate-triggered ATP release and reduce dye uptake, both indicators of hemichannel activity, in a dose-dependent manner. frontiersin.orgnih.gov These studies confirmed that Gap19 does not interfere with gap junctional communication between astrocytes. frontiersin.org

In the context of cardiac research, Gap19 has been found to reduce mitochondrial potassium influx in cardiomyocytes and to decrease the size of infarcts in animal models of myocardial ischemia-reperfusion injury. rndsystems.comnih.gov These findings suggest a protective role for Gap19 in cardiac pathologies associated with excessive hemichannel opening.

The table below summarizes key research findings on the effects of Gap19 on Cx43 hemichannel activity.

Cell Type/ModelExperimental ObservationReference
Astrocytes (primary culture)Inhibited glutamate-triggered ATP release. frontiersin.org
Astrocytes (hippocampal slices)Inhibited dye uptake in a dose-dependent manner. frontiersin.org
C6 cells overexpressing Cx43Demonstrated inhibition of hemichannel activity. frontiersin.org
CardiomyocytesReduced mitochondrial potassium influx. rndsystems.com
Mouse model of myocardial ischemiaReduced infarct size. rndsystems.com
HeLa cells expressing Cx43Inhibited unitary hemichannel currents. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H100N14O15 B10825571 Gap19 acetate(1507930-57-5,free)

Properties

Molecular Formula

C57H100N14O15

Molecular Weight

1221.5 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C55H96N14O13.C2H4O2/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59;1-2(3)4/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82);1H3,(H,3,4)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-;/m0./s1

InChI Key

WFXGWWAPKGDGLW-TWIANDLUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

Gap19 Acetate: a Selective Molecular Probe for Cx43 Hemichannels

Molecular Design and Derivation of Gap19 Acetate (B1210297)

The design of Gap19 acetate is a prime example of targeted molecular engineering, leveraging the specific protein-protein interactions that govern the function of Cx43 channels.

Peptide Sequence Origin from Cx43 Cytoplasmic Loop

Gap19 is a nine-amino-acid peptide derived from a specific sequence within the cytoplasmic loop (CL) of Cx43. medchemexpress.comcreative-peptides.com This region, particularly the L2 domain, is critical for the intramolecular interactions that regulate channel gating. frontiersin.orgnih.gov The specific sequence of Gap19 is KQIEIKKFK. mdpi.com This design is based on the principle of competitive inhibition, where the synthetic peptide mimics a native protein domain to disrupt its natural interactions.

Design Strategies for Cell Permeability (e.g., TAT, KKFK motifs)

A significant challenge in developing peptide-based inhibitors is ensuring their ability to cross the cell membrane and reach their intracellular target. Gap19's native sequence, with its high content of lysine (B10760008) residues, inherently possesses a degree of membrane permeability. creative-peptides.com To enhance this property, a common strategy involves linking the peptide to a cell-penetrating peptide (CPP). One of the most widely used CPPs is the trans-activator of transcription (TAT) peptide derived from the HIV-1 virus. frontiersin.org The resulting fusion peptide, TAT-Gap19, demonstrates significantly improved cell permeability, allowing for effective intracellular concentrations to be reached when applied extracellularly. creative-peptides.comfrontiersin.org Another motif that contributes to the cell-penetrating potential of Gap19 is the KKFK sequence within its own structure.

Mechanisms of Cx43 Hemichannel Modulation by Gap19 Acetate

Gap19 acetate exerts its inhibitory effect through a precise and multi-faceted mechanism that targets the unique gating process of Cx43 hemichannels.

Specific Interaction with the Cx43 C-terminal Tail and Cytoplasmic Loop

The primary mechanism of Gap19 action involves its binding to the C-terminal (CT) tail of the Cx43 protein. researchgate.netnih.govtargetmol.com This interaction prevents the native intramolecular association between the CT tail and the cytoplasmic loop (CL). medchemexpress.comresearchgate.netnih.gov This CT-CL interaction is a crucial step for the opening of Cx43 hemichannels. frontiersin.orgnih.gov By disrupting this interaction, Gap19 effectively locks the hemichannel in a closed or non-opening state. nih.gov Surface plasmon resonance (SPR) experiments have confirmed the direct binding of Gap19 to the Cx43 CT. creative-peptides.com The inhibitory effect of Gap19 can be counteracted by a peptide corresponding to the last ten amino acids of the Cx43 CT, further evidencing the specific nature of this interaction. nih.gov

Selective Inhibition of Cx43 Hemichannel Opening

A key feature of Gap19 is its high selectivity for Cx43 hemichannels over Cx43 gap junction channels. frontiersin.orgresearchgate.netnih.gov This selectivity is attributed to the different conformational requirements for the opening of these two channel types. The intramolecular CT-CL interaction that is necessary for hemichannel opening is thought to be involved in the closure of gap junction channels. frontiersin.orgnih.gov Therefore, by preventing this interaction, Gap19 inhibits hemichannels while having little to no effect on, or even slightly stimulating, gap junctional communication. creative-peptides.comfrontiersin.org Furthermore, Gap19 has been shown to be specific for Cx43, with no significant effects on other related channels such as Cx40 or pannexin-1 hemichannels. medchemexpress.comresearchgate.netnih.gov

Compound Information Table

Compound Name
Gap19 acetate
Connexin 43 (Cx43)
TAT-Gap19
Connexin 40 (Cx40)
Pannexin-1
TAT-CT10
TAT-CT10reverse

Research Findings on Gap19 Inhibition

PreparationAssayEffect of Gap19Half-maximal Inhibition (IC50)Reference
C6 cells overexpressing Cx43ATP release and dye uptakeStrong inhibition of Cx43 hemichannels~7 µM (intracellularly) creative-peptides.comfrontiersin.org
Cultured cortical astrocytesGlutamate-triggered ATP releaseInhibition of ATP release142 µM apexbt.com
HeLa-Cx43 cellsUnitary hemichannel currentsInhibition of currents400 µM medchemexpress.com
Acutely isolated pig ventricular cardiomyocytesUnitary hemichannel currentsInhibition of currents100 µM researchgate.netnih.govtargetmol.com
AstrocytesHemichannel activity (Etd+ uptake and ATP release)Dose-dependent inhibitionNot specified frontiersin.org
AstrocytesGap junctional communicationNo effectNot applicable frontiersin.org

Absence of Effect on Cx43 Gap Junction Coupling

A defining characteristic of Gap19 is its remarkable selectivity for hemichannels over fully formed gap junction channels. frontiersin.orgresearchgate.net Numerous studies have consistently demonstrated that Gap19 does not interfere with or inhibit gap junctional communication between adjacent cells. frontiersin.orgresearchgate.netresearchgate.netrndsystems.com This specificity is crucial for investigating the distinct physiological and pathological roles of Cx43 hemichannels.

In astrocytes, for instance, Gap19 was shown to strongly inhibit Cx43 hemichannel activity, measured by ATP release and dye uptake, while having no effect on gap junction coupling as assessed by dye transfer assays. frontiersin.org This differential effect is believed to stem from the distinct conformational states of hemichannels versus the docked connexons that form a complete gap junction channel. frontiersin.org The mechanism of Gap19 involves an intracellular interaction, and its ability to block hemichannels without affecting gap junctions makes it an invaluable molecular tool. frontiersin.orgresearchgate.net

Specificity Against Other Connexins (e.g., Cx40, Cx30) and Pannexin-1 Channels

The specificity of Gap19 extends beyond its discrimination between hemichannels and gap junctions to its selectivity for the Cx43 protein itself. Research has confirmed that Gap19 does not block hemichannels formed by other connexin isoforms, such as Connexin 40 (Cx40), or channels formed by Pannexin-1 (Panx1). researchgate.netrndsystems.commedchemexpress.com

While Cx43 and Panx1 channels share some functional similarities, they are genetically distinct. mdpi.comnih.gov Detailed electrophysiological studies have quantified the high specificity of Gap19. Patch-clamp experiments revealed that a 100 µM concentration of Gap19 could reduce the open probability of Cx43 hemichannels by more than half. mdpi.comnih.gov In contrast, Gap19 only began to show a minor inhibitory effect on Panx1 channels at a much higher concentration of 500 µM, causing about a 26% reduction in open probability. mdpi.comnih.govresearchgate.net This demonstrates that at concentrations effective for inhibiting Cx43 hemichannels (100-200 µM), Gap19 has no significant impact on Panx1 channel function. mdpi.com Furthermore, studies in astrocytes, which express both Cx43 and Connexin 30 (Cx30), have highlighted Gap19's ability to specifically inhibit Cx43-mediated hemichannel activity. frontiersin.org

Table 1: Specificity of Gap19 Against Other Channel Types

Channel Type Effect of Gap19 Finding Source
Cx43 Gap Junctions No inhibition of intercellular communication. frontiersin.orgresearchgate.net
Connexin 40 (Cx40) Hemichannels No blocking effect observed. researchgate.netmedchemexpress.com
Pannexin-1 (Panx1) Channels No significant effect at concentrations up to 200 µM. Minor (26%) inhibition at 500 µM. mdpi.comnih.gov
Connexin 30 (Cx30) Hemichannels Implied specificity for Cx43 in cells co-expressing Cx30. frontiersin.org

Biophysical and Structural Insights into Gap19 Acetate Action

Binding Dynamics and Molecular Interactions

The inhibitory action of Gap19 is predicated on its specific binding to an intracellular component of the Cx43 protein. nih.gov Gap19 is a mimetic peptide, identical to a nine amino acid sequence (KQIEIKKFK) located on the cytoplasmic loop (CL) of Cx43. mdpi.com Its mechanism involves preventing a crucial intramolecular interaction between the C-terminus (CT) tail and the cytoplasmic loop of Cx43, which is a prerequisite for hemichannel opening. frontiersin.orgresearchgate.netmedchemexpress.comnih.gov

By binding to the CT tail, Gap19 effectively competes with the CL, thereby locking the hemichannel in a state that is unavailable for opening. frontiersin.org The direct nature of this binding has been confirmed through surface plasmon resonance studies. frontiersin.org This interaction occurs with a dissociation constant (Kd) of approximately 2.5 μM, indicating a high-affinity binding. frontiersin.org Because its target site is intracellular, Gap19 must cross the cell membrane to exert its effect. nih.gov To facilitate this, it is often conjugated to a cell-penetrating peptide sequence, such as the HIV-derived TAT peptide. frontiersin.org

Conformational Changes in Cx43 Induced by Gap19 Acetate

The binding of Gap19 to the Cx43 C-terminus induces specific conformational changes that alter the channel's gating properties. Electrophysiological studies have shown that Cx43 hemichannels can exist in three distinct states: a closed state, a fully open state, and a subconductance state. researchgate.net Gap19 acts as a "gating modifier" rather than a simple pore blocker. researchgate.net

Specifically, the interaction with Gap19 hinders the collective movement of the six connexin subunits that is necessary to achieve the fully open conformation. researchgate.net This results in a significant decrease in the probability of the channel being in its main, fully open state. Concurrently, it leads to an increase in gating to a subconductance state. researchgate.net This suggests that while the primary pathway for ion and molecule exchange is blocked, the channel can still adopt a state with lower conductance. These findings underscore that Gap19's inhibitory effect is a nuanced modulation of the Cx43 hemichannel's conformational gating machinery. researchgate.net

Table 2: Research Findings on Gap19 Acetate's Mechanism

Aspect Detailed Finding Finding Source
Binding Site Binds to two distinct sites on the C-terminal (CT) tail of Cx43. researchgate.net
Mechanism of Action Prevents the intramolecular interaction between the C-terminus (CT) and the cytoplasmic loop (CL). frontiersin.orgresearchgate.netmedchemexpress.comnih.govfrontiersin.org
Binding Affinity (Kd) Approximately 2.5 μM. frontiersin.org
Effect on Gating Acts as a gating modifier. researchgate.net
Conformational Impact Decreases the probability of the main (fully open) state and increases transitions to a subconductance state. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
Gap19 acetate
Connexin 43 (Cx43)
Connexin 40 (Cx40)
Connexin 30 (Cx30)
Pannexin-1 (Panx1)
ATP (Adenosine triphosphate)

Methodological Frameworks for Investigating Gap19 Acetate Effects

Quantitative Methodologies for Assessing Hemichannel Function

To quantify the inhibitory effects of Gap19 on Cx43 hemichannels, researchers employ a variety of sensitive and specific assays.

These assays provide an indirect measure of hemichannel activity by quantifying the passage of molecules across the cell membrane.

ATP Release: The release of ATP from cells is a well-established indicator of hemichannel opening. nih.govfrontiersin.org Studies have demonstrated that Gap19 significantly inhibits glutamate-triggered ATP release in cultured astrocytes in a concentration-dependent manner. frontiersin.orgresearchgate.net Similarly, a modified version of Gap19, Xentry-Gap19 (XG19), has been shown to block ATP release from retinal pigment epithelial cells. nih.gov

Dye Uptake: The uptake of fluorescent dyes, such as ethidium (B1194527) bromide (Etd+), is another common method to assess hemichannel permeability. nih.govfrontiersin.orgumn.edu An increase in Etd+ uptake is indicative of open hemichannels. nih.gov Research has consistently shown that Gap19 and its variants significantly reduce Etd+ uptake in various cell types, including astrocytes and retinal pigment epithelial cells, confirming its inhibitory effect on hemichannel function. nih.govresearchgate.netnih.gov

Table 1: Effect of Gap19 on ATP Release and Dye Uptake

Cell TypeAssayStimulusGap19 EffectReference
Cultured AstrocytesATP ReleaseGlutamate (B1630785)Inhibition frontiersin.orgresearchgate.net
Cultured AstrocytesEtd+ UptakeTNF-α/IL-1βInhibition nih.govresearchgate.net
Astrocytes in Hippocampal SlicesEtd+ UptakeCa2+-free solutionInhibition nih.govresearchgate.net
ARPE-19 CellsATP ReleaseLow calciumInhibition (XG19) nih.gov
ARPE-19 CellsEthD-1 Uptake-Inhibition (XG19) nih.gov

Patch-clamp electrophysiology provides a direct and highly quantitative method to study the properties of individual hemichannels. mdpi.comnih.gov This technique allows for the measurement of unitary currents, providing insights into channel conductance, open probability, and gating kinetics.

Whole-cell voltage-clamp recordings in HeLa-Cx43 cells and cardiomyocytes have been used to characterize the inhibitory effects of Gap19 on Cx43 hemichannel currents. mdpi.commedchemexpress.comnih.govresearchgate.net These studies have shown that Gap19 reduces the nominal open probability (NPo) of Cx43 hemichannels. mdpi.com For example, a 100 µM concentration of Gap19 was found to more than halve the NPo of Cx43 hemichannels. mdpi.com Furthermore, Gap19 has been shown to act as a gating modifier, decreasing the frequency of transitions to the fully open state and increasing the propensity of subconductance state transitions. mdpi.comresearchgate.net

Table 2: Electrophysiological Effects of Gap19 on Cx43 Hemichannels

Cell TypeRecording MethodKey FindingGap19 ConcentrationReference
HeLa-Cx43 CellsWhole-cell patch-clampReduced NPo by more than half100 µM mdpi.com
HeLa-Cx43 CellsWhole-cell patch-clampReduced NPo by 84%500 µM mdpi.com
HeLa-Cx43 CellsWhole-cell patch-clampDecreased main state opening, increased substate gating- researchgate.net
Ventricular CardiomyocytesWhole-cell patch-clampInhibited unitary currents100 µM medchemexpress.comresearchgate.net

Advanced Approaches for Gap19 Acetate (B1210297) Delivery and Characterization

The therapeutic and research applications of Gap19 acetate are contingent on its ability to reach its intracellular target, the cytoplasmic loop of Connexin 43 (Cx43). However, the inherent low cell permeability of the native peptide necessitates advanced strategies to facilitate its delivery into cells and to accurately characterize its subsequent behavior. sigmaaldrich.comnih.gov Methodological frameworks have thus evolved to include conjugation with cell-penetrating peptides, development of radiotracers for non-invasive imaging, and sophisticated assessment of its intracellular fate.

Conjugation with Cell-Penetrating Peptides (e.g., TAT-Gap19, Xentry-Gap19)

To overcome the challenge of poor membrane permeability, Gap19 has been conjugated with cell-penetrating peptides (CPPs), short amino acid sequences that can traverse cellular membranes and deliver molecular cargo. researchgate.netnih.gov This approach significantly enhances the intracellular bioavailability of Gap19, thereby increasing its efficacy as a Cx43 hemichannel inhibitor. nih.govfrontiersin.org

TAT-Gap19: One of the most widely used CPPs is the trans-activator of transcription (TAT) peptide, derived from the HIV-1 virus. researchgate.netmedchemexpress.com The resulting conjugate, TAT-Gap19, has demonstrated significantly improved membrane permeability, reducing the concentration required for half-maximal inhibition of Cx43 hemichannels by approximately five-fold compared to the unconjugated peptide. nih.govfrontiersin.org This enhanced delivery system has enabled researchers to effectively block Cx43 hemichannels in various in vitro and in vivo models. nih.govmedchemexpress.com Studies have confirmed that TAT-Gap19 can cross the blood-brain barrier, allowing for its use in neurological research where it can be administered systemically to reach brain parenchyma. frontiersin.orgtargetmol.comnih.gov

Xentry-Gap19: A more recent innovation involves the conjugation of Gap19 with a novel CPP called Xentry, resulting in the peptide Xentry-Gap19. researchgate.net Research indicates that Xentry-Gap19 exhibits substantially greater cellular uptake compared to native Gap19 and even shows advantages over the TAT-based system. sigmaaldrich.comnih.gov The Xentry peptide targets Syndecan-4, a cell surface proteoglycan. sigmaaldrich.cominflammx.com The expression of Syndecan-4 is notably upregulated in pathological conditions such as hypoxia. sigmaaldrich.comnih.gov This feature allows Xentry-Gap19 to be preferentially taken up by cells at sites of injury and inflammation, offering a targeted delivery mechanism. sigmaaldrich.cominflammx.com This targeted approach not only enhances the peptide's efficacy but also suggests a potentially safer profile by concentrating its action where it is most needed. researchgate.net

FeatureTAT-Gap19Xentry-Gap19
CPP Origin HIV-1 trans-activator of transcription (TAT) researchgate.netrndsystems.comHepatitis B virus X-protein inflammx.com
Mechanism of Entry General membrane translocation nih.govBinds to Syndecan-4 receptors sigmaaldrich.cominflammx.com
Cellular Uptake Significantly higher than native Gap19 nih.govfrontiersin.orgSignificantly higher than native Gap19; greater than TAT-Gap19 sigmaaldrich.comnih.gov
Targeting General, non-specific medchemexpress.comTargeted to cells with upregulated Syndecan-4 (e.g., hypoxic cells) sigmaaldrich.cominflammx.com
Key Advantage Established and widely studied; brain penetrant frontiersin.orgHigh efficiency and targeted delivery to pathological sites sigmaaldrich.comnih.govinflammx.com

Radiotracer Development for Molecular Imaging (e.g., 68Ga-NOTAGA-Gap19)

Molecular imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive means to visualize and quantify the distribution of molecules in vivo. The development of a radiolabeled version of Gap19 would be a significant advancement for studying its pharmacokinetics and target engagement. While direct studies on 68Ga-NOTAGA-Gap19 are not yet prevalent in published literature, the principles for its development are well-established based on other peptide-based radiotracers.

The strategy involves conjugating Gap19 to a chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), which can securely bind a positron-emitting radionuclide. Gallium-68 (⁶⁸Ga) is an ideal radionuclide for this purpose due to its short half-life (68 minutes) and availability from a ⁶⁸Ge/⁶⁸Ga generator, making it suitable for clinical PET applications. diva-portal.orgnih.gov

The synthesis of such a radiotracer, hypothetically named ⁶⁸Ga-NOTAGA-Gap19, would involve a multi-step process. First, the Gap19 peptide would be chemically conjugated with the NOTA chelator. Subsequently, the resulting NOTA-Gap19 conjugate would be radiolabeled with ⁶⁸Ga eluted from a generator. nih.govresearchgate.net This process requires careful optimization of reaction conditions, including pH, temperature, and purification methods, to ensure high radiochemical purity and yield. nih.gov Once developed, ⁶⁸Ga-NOTAGA-Gap19 could be used in PET imaging to track the biodistribution of the peptide, measure its accumulation in target tissues expressing Cx43, and assess its clearance from the body, providing invaluable data for preclinical and clinical studies.

ComponentRole in RadiotracerDescription
Gap19 Acetate Targeting VectorThe peptide component that selectively binds to the intracellular loop of Connexin 43, directing the radiotracer to its biological target. medchemexpress.comrndsystems.com
NOTAGA ChelatorA stable cage-like molecule (1,4,7-triazacyclononane-1,4,7-triacetic acid) that is conjugated to the peptide and firmly holds the radioactive metal ion. nih.gov
Gallium-68 (⁶⁸Ga) RadionuclideA positron-emitting radioisotope with a 68-minute half-life, ideal for PET imaging. Its decay is detected by the PET scanner to generate an image. diva-portal.org

Assessment of Intracellular Retention and Distribution

Understanding what happens to Gap19 acetate after it enters a cell is crucial for interpreting its effects. Various methodological frameworks are employed to assess its retention, subcellular localization, and concentration.

Fluorescence Microscopy: A common approach involves using a fluorescently labeled version of Gap19 or its CPP conjugate. For instance, linking a fluorescent dye to TAT-Gap19 allows for direct visualization of its uptake and distribution within cells using confocal or live-cell microscopy. nih.gov Alternatively, immunohistochemistry can be used to detect the peptide. This technique utilizes a primary antibody that specifically recognizes a part of the conjugate, such as the TAT sequence, followed by a fluorescently labeled secondary antibody. frontiersin.org This method has been successfully used to confirm the penetration of TAT-Gap19 into brain tissue. frontiersin.orgnih.gov

Subcellular Fractionation: This biochemical technique involves lysing cells and separating their organelles and compartments (e.g., plasma membrane, cytoplasm, mitochondria, nucleus) through centrifugation. helsinki.fi The concentration of Gap19 in each fraction can then be quantified, typically using methods like mass spectrometry. This provides quantitative data on where the peptide accumulates within the cell, which is critical since its target (Cx43) is located in the plasma membrane and potentially in mitochondrial membranes. rndsystems.comhelsinki.fi

Radiometric Analysis: When using a radiolabeled tracer like the hypothetical ⁶⁸Ga-NOTAGA-Gap19, its intracellular concentration can be measured with high sensitivity. After incubating cells with the radiotracer, the cells can be washed and lysed, and the radioactivity in the cell lysate can be measured using a gamma counter. nih.gov This provides a direct measure of total intracellular retention. Combining this with subcellular fractionation allows for the quantification of the radiotracer in different organelles.

MethodPrincipleKey Findings Enabled
Fluorescence Microscopy Visualization of fluorescently tagged peptides or immunolabeling. nih.govfrontiersin.orgQualitative and semi-quantitative assessment of cellular uptake, localization in specific tissues (e.g., brain), and co-localization with cellular structures. frontiersin.org
Subcellular Fractionation Physical separation of cellular compartments followed by quantification. helsinki.fiQuantitative measurement of peptide concentration in the cytoplasm, plasma membrane, and other organelles. helsinki.fi
Radiometric Analysis Measurement of radioactivity from a radiolabeled peptide. nih.govHighly sensitive quantification of total intracellular retention and distribution in subcellular fractions. nih.gov
Mass Spectrometry Imaging Direct detection and spatial mapping of molecules in tissue sections. nih.govHigh-resolution imaging of peptide distribution within cells and tissues without the need for labeling, though technically demanding. nih.gov

Research Applications of Gap19 Acetate in Disease Models

Role of Cx43 Hemichannels in Ischemia/Reperfusion Injury

Ischemia/reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is a significant clinical challenge. A growing body of evidence points to the detrimental role of opened Cx43 hemichannels in this process. Gap19 acetate (B1210297) has been instrumental in elucidating this role in various preclinical models.

In the context of the heart, uncontrolled opening of Cx43 hemichannels in the plasma membrane of cardiomyocytes during I/R is believed to contribute to ionic imbalance, cellular swelling, and ultimately, cell death. researchgate.net Studies utilizing Gap19 have demonstrated its protective effects in models of myocardial I/R. Treatment with Gap19 has been shown to protect cardiomyocytes from volume overload and cell death following simulated ischemia/reperfusion in vitro. researchgate.net Furthermore, in in-vivo mouse models of myocardial I/R, Gap19 administration resulted in a modest decrease in infarct size. researchgate.net These findings underscore the therapeutic potential of specifically targeting Cx43 hemichannel opening to limit myocardial damage during a heart attack. researchgate.netnih.gov

Similar to its role in the heart, the excessive opening of Cx43 hemichannels in the brain following a stroke contributes to the amplification of ischemic injury and apoptosis. nih.gov Research using a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, has shown that ventricle-injected Gap19 significantly reduces infarct volume, neuronal cell damage, and neurological deficits. nih.gov Notably, the neuroprotective effect of Gap19 was found to be more potent than that of Gap26, another Cx43-targeting peptide that also inhibits gap junctions. nih.gov Furthermore, post-treatment with a cell-permeable version of Gap19 (TAT-Gap19) provided neuroprotection even when administered after the ischemic event, highlighting its potential as a therapeutic intervention for stroke. nih.gov

Gap19 acetate's protective effects are intrinsically linked to its ability to preserve cellular viability and mitochondrial integrity. In models of myocardial I/R, Gap19 treatment improved cardiomyocyte viability. nih.gov The mechanism behind this protection involves the modulation of mitochondrial function. Connexin 43 is not only present at the plasma membrane but also in the inner mitochondrial membrane of cardiomyocytes, where it is thought to form hemichannels. frontiersin.org

Research has shown that both pharmacological inhibition and genetic ablation of mitochondrial Cx43 can reduce the velocity of mitochondrial potassium influx. nih.gov This modulation of mitochondrial potassium uptake is significant as it can impact mitochondrial respiration and the production of reactive oxygen species (ROS), both of which are critical factors in I/R injury. frontiersin.org By influencing mitochondrial ion homeostasis, Gap19 can help maintain mitochondrial function and prevent the cascade of events leading to cell death. nih.govfrontiersin.org

The cellular dysregulation triggered by I/R injury is multifaceted, involving apoptosis, inflammation, and white matter damage. Gap19 has been shown to counteract these pathological processes. In cerebral I/R models, Gap19 treatment led to a decrease in the levels of pro-apoptotic proteins like cleaved caspase-3 and Bax, while increasing the level of the anti-apoptotic protein Bcl-2. nih.gov This suggests that specific blockade of Cx43 hemichannels has a direct anti-apoptotic effect. nih.gov

Furthermore, Gap19 treatment has been observed to attenuate white matter damage following cerebral ischemia. doi.org It also suppresses the expression of Toll-like receptor 4 (TLR4) pathway-related proteins, which are key players in the inflammatory response. doi.org This leads to a reduction in the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), thereby mitigating the inflammatory component of I/R injury. doi.org

Cx43 Hemichannel Contributions to Neuroinflammation and Neurological Pathologies

Beyond I/R injury, Cx43 hemichannels are increasingly implicated in the broader context of neuroinflammation and various neurological disorders. cardiff.ac.uk The abnormal opening of these channels in astrocytes, the most abundant glial cells in the central nervous system, can lead to the release of signaling molecules that contribute to inflammatory processes and neuronal dysfunction. cardiff.ac.uknih.gov

Astrocytes play a critical role in maintaining brain homeostasis, and their Cx43 hemichannels are normally kept in a low-activity state. doi.org However, following brain injury or in the presence of inflammatory stimuli, these channels can become excessively active. doi.org Gap19 has proven to be an invaluable tool for studying the consequences of this dysregulation.

Studies have demonstrated that Gap19 effectively inhibits Cx43 hemichannel activity in astrocytes, as measured by dye uptake assays, without affecting gap junctional communication between these cells. nih.govnih.gov In models of brain injury, this inhibition of astroglial Cx43 hemichannels by Gap19 has been shown to be neuroprotective. nih.gov For instance, in an in vitro model of oxygen-glucose deprivation (OGD) simulating ischemic conditions, Gap19 inhibited the increased hemichannel activity in astrocytes and improved their relative cell vitality. doi.org This targeted regulation of astroglial Cx43 hemichannels by Gap19 offers a promising avenue for investigating therapeutic strategies for a range of neurological conditions where neuroinflammation is a key component.

Data Tables

Table 1: Effects of Gap19 in Ischemia/Reperfusion Injury Models

Model Key Findings Reference(s)
Myocardial I/R (in vitro)Protected cardiomyocytes against volume overload and cell death. researchgate.net
Myocardial I/R (in vivo)Modestly decreased infarct size in mice. researchgate.net
Cerebral I/R (in vivo)Significantly alleviated infarct volume, neuronal cell damage, and neurological deficits. nih.gov
Cerebral I/R (in vitro)Inhibited hemichannel activity in astrocytes and improved cell vitality. doi.org

Table 2: Cellular and Molecular Effects of Gap19 in Ischemic Injury

Effect Observation Reference(s)
ApoptosisDecreased cleaved caspase-3 and Bax; Increased Bcl-2. nih.gov
InflammationSuppressed expression of TLR4 pathway proteins (TLR4, MyD88, NF-κB) and inflammatory cytokines (TNF-α, IL-1β). doi.org
White Matter DamageAttenuated white matter injury in the brain. doi.org
Mitochondrial FunctionReduced velocity of mitochondrial potassium influx. nih.gov

Mitigation of Reactive Astrogliosis

Reactive astrogliosis, a hallmark of central nervous system (CNS) injury and disease, involves the activation of astrocytes. This process can have both beneficial and detrimental effects on surrounding neurons. In the context of intracerebral hemorrhage, treatment with a TAT-Gap19 peptide has been shown to reduce the neuro-inflammation and reactive astrogliosis that develops around the hematoma. researchgate.net This suggests a crucial role for Cx43 hemichannels in the astrocytic response to injury. By selectively blocking these hemichannels, Gap19 may help to temper the harmful aspects of reactive astrogliosis, thereby preserving neuronal function.

Modulation of Inflammatory Signaling Pathways

Gap19 acetate exerts its protective effects by modulating key inflammatory signaling pathways. Research has demonstrated its ability to interfere with the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-κB (NF-κB) pathway, the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway, and the Yes-associated protein (YAP) signaling cascade.

TLR4/MyD88/NF-κB Pathway: This pathway is a critical component of the innate immune response. In models of cerebral ischemia/reperfusion injury, Gap19 has been shown to decrease the expression of TLR4, MyD88, and the phosphorylated form of NF-κB p65. researchgate.net This inhibition of the TLR4 pathway leads to a reduction in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.net The TLR4/MyD88/NF-κB signaling cascade is known to be activated by various stimuli, leading to the production of inflammatory mediators. nih.gov By suppressing this pathway, Gap19 helps to quell the inflammatory storm that often follows tissue injury.

JAK2-STAT3 Pathway: The JAK2/STAT3 pathway is another important signaling cascade involved in inflammation and cell survival. Studies have shown that Gap19 treatment can increase the levels of phosphorylated JAK2 and STAT3, both in vivo and in vitro. nih.gov This activation of the JAK2/STAT3 pathway by Gap19 appears to have an anti-apoptotic effect, promoting cell survival in the face of ischemic injury. nih.gov The neuroprotective effects of Gap19 can be reversed by a blocker of the JAK2/STAT3 pathway, confirming the importance of this mechanism. nih.gov

YAP Signaling: The Hippo signaling pathway and its downstream effector, YAP, are increasingly recognized for their role in regulating organ size, cell proliferation, and inflammation. In the context of intracerebral hemorrhage, Gap19 has been found to increase the nuclear translocation of YAP. researchgate.net This, in turn, upregulates the expression of Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3. researchgate.netresearchgate.net These proteins then act to inhibit the TLR4-NFκB and JAK2-STAT3 inflammatory pathways, thereby protecting cells from reactive astrocyte-induced damage. researchgate.netresearchgate.net The neuroprotective effects of Gap19 are nullified when YAP activity is blocked, highlighting the central role of the Cx43-YAP-SOCS1/SOCS3 axis. researchgate.net

Impact on Experimental Models of Intracerebral Hemorrhage

Intracerebral hemorrhage (ICH) is a devastating type of stroke with high rates of mortality and long-term disability. Research using experimental models of ICH has demonstrated the therapeutic potential of Gap19. In a collagenase-induced ICH mouse model, treatment with TAT-Gap19 was found to reduce the opening of Cx43 hemichannels, decrease neuronal apoptosis, and reduce hematoma volume. researchgate.net Furthermore, mice treated with TAT-Gap19 showed significant improvements in neurological function, as assessed by the modified neurological severity score (mNSS) and the balance beam test. researchgate.net These findings suggest that by blocking Cx43 hemichannels, Gap19 can mitigate the secondary brain injury that occurs after an ICH. mdpi.com The upregulation of Cx43 and excessive opening of its hemichannels are key events in the pathophysiology of ICH. mdpi.com Gap19's ability to downregulate Cx43 expression and modulate YAP-dependent inflammatory signaling in astrocytes contributes to its neuroprotective effects. researchgate.netmdpi.com

Investigation in Infrasound-Induced Cognitive Impairment Models

Exposure to infrasound, a type of low-frequency noise, has been shown to impair cognitive function, particularly learning and memory. nih.govresearchgate.net Studies have revealed that this impairment is linked to the activation of glial cells and the opening of astroglial Cx43 hemichannels. nih.govresearchgate.net Research in rodent models has shown that blocking these hemichannels with TAT-Gap19 can alleviate infrasound-induced learning and memory deficits. nih.gov Infrasound exposure leads to the excessive release of glutamate (B1630785) and ATP from astrocytes via Cx43 hemichannels, a process driven by pro-inflammatory cytokines. nih.govresearchgate.net By inhibiting this release, TAT-Gap19 helps to preserve normal synaptic function and cognitive performance. nih.gov

Involvement of Cx43 Hemichannels in Other Disease Contexts

The role of Cx43 hemichannels extends beyond the central nervous system. Their involvement in liver disease and systemic inflammation is an active area of investigation.

Liver Fibrosis Resolution

Liver fibrosis, the excessive accumulation of scar tissue in the liver, can lead to cirrhosis and liver failure. Connexin 43 expression is increased in activated hepatic stellate cells, the primary cell type responsible for liver fibrosis. nih.gov In a mouse model of liver fibrosis, treatment with TAT-Gap19 was shown to reduce the extent of fibrosis. nih.gov This effect was associated with an overactivation of superoxide (B77818) dismutase, an important antioxidant enzyme. nih.gov These findings suggest that inhibiting Cx43 hemichannels could be a therapeutic strategy to promote the resolution of liver fibrosis. nih.gov While Cx43 can be protective in some liver injury models, its role in fibrosis appears to be detrimental, highlighting the context-dependent function of this protein. researchgate.netxiahepublishing.com

Systemic Inflammatory Responses (e.g., Sepsis, LPS-induced inflammation)

Sepsis is a life-threatening condition caused by a dysregulated host response to infection. Cx43 hemichannels play a significant role in amplifying the innate immune response during sepsis by releasing signaling molecules like ATP into the extracellular space. nih.gov In macrophages, exposure to lipopolysaccharide (LPS), a component of bacterial cell walls, leads to a marked increase in Cx43 expression in a TLR4-dependent manner. nih.gov This upregulation of Cx43 contributes to the inflammatory cascade. Blocking Cx43 hemichannels has been shown to attenuate the LPS-induced inflammatory response in human dental pulp cells by inhibiting the release of ATP and High Mobility Group Box 1 (HMGB1), another pro-inflammatory molecule. nih.gov These findings indicate that targeting Cx43 hemichannels could be a viable approach to modulate the excessive inflammation seen in sepsis and other systemic inflammatory conditions. nih.govnih.gov

Wound Closure and Extracellular Matrix Remodeling

The process of wound healing is a complex biological event involving inflammation, cell proliferation, and tissue remodeling. frontiersin.org Connexin 43 plays a crucial role in this process. nih.gov While the precise role of Gap19 acetate in wound healing is still under investigation, its function as a selective Cx43 hemichannel blocker suggests potential therapeutic applications.

The extracellular matrix (ECM) provides the structural and biochemical support for tissue regeneration. frontiersin.orgscholaris.ca It is a dynamic network of macromolecules, and its remodeling is a key feature of wound healing. frontiersin.org The interaction between cells and the ECM is critical for cell migration, proliferation, and differentiation, all of which are essential for closing a wound. scholaris.ca Studies on other connexin modulators, like Gap27, have shown that they can influence cell migration and the expression of proteins involved in ECM remodeling, such as transforming growth factor-beta 1 (TGF-β1). nih.govresearchgate.net Given that Gap19 specifically targets Cx43 hemichannels, which are involved in signaling pathways that can influence cell behavior, it is plausible that Gap19 acetate could modulate ECM remodeling during wound closure. However, direct studies focusing on Gap19 acetate's effect on ECM remodeling are needed to confirm this.

Role in Motor Neuron Degeneration

The potential role of Gap19 acetate in motor neuron degeneration is an emerging area of research. While direct studies are limited, the known functions of Cx43 hemichannels in the central nervous system provide a basis for investigation. In the brain, astrocytes express high levels of Cx43, and these hemichannels are involved in communication between astrocytes and neurons. nih.govnih.gov Dysregulation of this communication has been implicated in various neurological disorders.

The ability of a modified version of Gap19, TAT-Gap19, to cross the blood-brain barrier and penetrate brain parenchyma in animal models opens up possibilities for its use in studying and potentially treating neurodegenerative diseases. nih.gov By selectively inhibiting Cx43 hemichannels, Gap19 could help to elucidate the role of these channels in the pathological processes underlying motor neuron degeneration.

Emerging Research in Cancer Pathogenesis (e.g., tumorigenesis)

The role of gap junctions and connexins in cancer has been a subject of research for decades. nih.gov While many studies suggest that connexins can act as tumor suppressors, there is also evidence that they may facilitate certain stages of tumor progression. nih.gov

Gap19 acetate's specificity for Cx43 hemichannels makes it a valuable tool for dissecting the contribution of these channels to cancer pathogenesis. For instance, in some cancer contexts, Cx43-containing gap junctions have been implicated in processes like antigen transfer between immune cells, which could enhance anti-tumor immune responses. nih.gov Conversely, the opening of Cx43 hemichannels under pathological conditions can lead to the release of signaling molecules that may promote inflammation and tumor growth. nih.gov

Research using Gap19 in glioma cells has shown its ability to block Cx43 hemichannels. nih.gov This suggests its potential utility in studying cancers where Cx43 is prominently expressed. By selectively inhibiting these hemichannels, researchers can investigate their specific roles in tumorigenesis, cell proliferation, and metastasis, independent of gap junctional intercellular communication.

Comparative Analysis with Other Connexin Modulators

Gap19 acetate's unique mechanism of action distinguishes it from other compounds used to modulate connexin function. This section provides a comparative analysis with non-selective blockers and other connexin mimetic peptides.

Differentiation from Non-selective Connexin Blockers

A significant advantage of Gap19 is its selectivity for Cx43 hemichannels over gap junctions. nih.govnih.gov Many traditional pharmacological blockers of connexin channels are non-selective, meaning they inhibit both gap junctions and hemichannels. nih.gov This lack of specificity makes it difficult to determine the individual contributions of each channel type to physiological and pathological processes. nih.gov

Gap19, being a mimetic peptide derived from a specific sequence in the cytoplasmic loop of Cx43, offers a more targeted approach. medchemexpress.comcreative-peptides.com It has been demonstrated to inhibit Cx43 hemichannels without significantly affecting gap junctional communication, especially in the short term. nih.govcreative-peptides.com This selectivity is crucial for research aiming to isolate the functions of hemichannels.

FeatureGap19 AcetateNon-selective Connexin Blockers
Target Selective for Cx43 hemichannelsInhibit both gap junctions and hemichannels
Mechanism Prevents intramolecular interactions required for hemichannel openingVarious, often non-specific
Research Utility Allows for specific investigation of hemichannel functionDifficult to distinguish between gap junction and hemichannel effects

Comparison with Other Connexin Mimetic Peptides (e.g., Gap26, Gap27, αCT1)

Gap19 belongs to a class of molecules known as connexin mimetic peptides, which also includes Gap26 and Gap27. nih.gov These peptides are designed to mimic specific domains of connexin proteins and interfere with their function. nih.gov

While all three peptides—Gap19, Gap26, and Gap27—have shown cardioprotective effects by reducing infarct size in ischemia-reperfusion injury models, their mechanisms and specific targets can differ. nih.gov Gap19 is derived from the cytoplasmic loop of Cx43, whereas Gap26 and Gap27 are analogues of the first and second extracellular loops, respectively. nih.gov

Studies have shown that while Gap19 specifically inhibits Cx43 hemichannels, other peptides like Gap27 may affect both hemichannels and gap junctions, particularly at higher concentrations or with prolonged exposure. nih.gov For instance, Gap27 has been shown to inhibit gap junction coupling in keratinocytes. nih.gov

Another connexin mimetic peptide, αCT1, has also been developed. While a direct comparative analysis with Gap19 is not extensively detailed in the provided context, the principle of mimetic peptides is to target specific connexin interactions. The choice of peptide depends on the specific research question and the desired target (hemichannel vs. gap junction, specific connexin isoform).

A study comparing Gap19 with another peptide, ¹⁰Panx1 (which targets pannexin-1 channels), found that at certain concentrations, ¹⁰Panx1 could also inhibit Cx43 hemichannels, highlighting the potential for cross-reactivity among these types of molecules. mdpi.com Conversely, Gap19 showed significant inhibition of Cx43 hemichannels at concentrations that did not affect Panx1 channels, further demonstrating its selectivity. mdpi.com

PeptideOrigin (Connexin43)Primary Target
Gap19 Cytoplasmic LoopCx43 Hemichannels
Gap26 First Extracellular LoopConnexin Channels
Gap27 Second Extracellular LoopConnexin Channels

Future Research Trajectories for Gap19 Acetate

Exploration of Unidentified Signaling Pathways and Molecular Partners

While the primary mechanism of Gap19 acetate (B1210297) involves preventing the intramolecular interaction between the C-terminus and the cytoplasmic loop of Cx43, the broader signaling networks influenced by this inhibition remain partially understood. medchemexpress.comfrontiersin.org Future research will likely delve deeper into identifying novel signaling pathways and molecular partners associated with Cx43 hemichannel activity.

Connexin 43 is known to interact with a multitude of proteins, including cytoskeletal components, junctional proteins, and ion channels, which can influence its function. nih.gov Investigating how Gap19 acetate-mediated hemichannel inhibition modulates these interactions is a crucial next step. For instance, Cx43 has been shown to colocalize and interact with players in calcium signaling, such as the ryanodine (B192298) receptor (RyR) and the Na+/Ca2+ exchange (NCX) transporter. nih.gov Understanding how Gap19 acetate affects these interactions could reveal new mechanisms by which Cx43 hemichannels regulate intracellular calcium dynamics.

Furthermore, the role of Cx43 hemichannels in purinergic signaling, through the release of ATP, is an area ripe for further exploration. rndsystems.comfrontiersin.org Research could focus on how the inhibition of ATP release by Gap19 acetate impacts downstream signaling cascades mediated by P2X and P2Y receptors, which have been implicated in inflammatory responses. frontiersin.org

Development of Next-Generation Gap19 Acetate Analogs with Enhanced Efficacy or Specificity

The development of new analogs of Gap19 acetate with improved properties represents a significant area of future research. While Gap19 is selective for Cx43 over pannexin-1 channels, creating analogs with even greater specificity or enhanced efficacy could provide more precise tools for research and potential therapeutic applications. medchemexpress.comrndsystems.com

One avenue of development involves modifying the peptide sequence to enhance its binding affinity and stability. The dissociation constant (Kd) of Gap19 for its target on the C-terminal tail of Cx43 is approximately 2.5 μM. nih.gov Developing analogs with a lower Kd could lead to more potent inhibition of Cx43 hemichannels.

Another strategy involves improving the cell permeability of Gap19. While TAT-Gap19 has been developed to facilitate entry into cells and cross the blood-brain barrier, exploring other cell-penetrating peptides (CPPs) could lead to analogs with better safety profiles and tissue-specific targeting. frontiersin.orgtargetmol.comnih.gov For example, the Xentry peptide has been conjugated to Gap19, showing improved uptake. nih.gov

Compound NameCAS NumberMolecular FormulaDescription
Gap19 acetate1507930-57-5 (free base)C55H96N14O13A selective inhibitor of connexin 43 (Cx43) hemichannels.
TAT-Gap19 acetateNot availableC119H212N46OA cell-permeable version of Gap19 acetate.
Xentry-Gap19Not availableNot availableA conjugate of Gap19 with the cell-penetrating peptide Xentry.

Integration into Multi-Omics Research for Comprehensive Pathway Mapping

The application of multi-omics approaches, including genomics, proteomics, and metabolomics, in conjunction with Gap19 acetate treatment, will provide a holistic view of the cellular processes regulated by Cx43 hemichannels. By analyzing the global changes in gene expression, protein levels, and metabolite profiles following hemichannel inhibition, researchers can construct comprehensive maps of the affected signaling pathways.

This integrated approach could uncover previously unknown connections between Cx43 hemichannel activity and various cellular functions. For example, a proteomic analysis could identify novel protein-protein interactions with Cx43 that are modulated by Gap19 acetate. Similarly, metabolomic studies could reveal how the inhibition of hemichannel-mediated release of small molecules impacts cellular metabolism.

Investigation of Cross-Talk between Cx43 Hemichannels and Other Channelopathies

There is growing evidence of sophisticated cross-talk between connexin hemichannels and other ion channels, as well as pannexin-1 channels. mdpi.com Future research using Gap19 acetate will be instrumental in dissecting these complex interactions and their implications in various channelopathies.

For instance, in the heart, Cx43 hemichannels interact with sodium (NaV1.5) and potassium (Kir2.1) channels at the intercalated discs. nih.gov Investigating how Gap19 acetate affects the function of these associated channels could provide insights into the mechanisms of cardiac arrhythmias. mdpi.comnih.gov Furthermore, while Gap19 is selective for Cx43, exploring its effects in the context of mutations in other connexin genes that lead to channelopathies could reveal shared or distinct pathological mechanisms. mdpi.com Some studies have already begun to explore the selectivity of Gap19 against other channels like Panx1, noting that at higher concentrations, some cross-reactivity can occur. mdpi.com

Advancing Methodologies for Real-time In Vivo Monitoring of Hemichannel Activity

A significant challenge in the field is the direct and real-time monitoring of hemichannel activity in living organisms. nih.gov While techniques like dye uptake are used, they provide a snapshot rather than a dynamic view of channel function. nih.gov Future research will likely focus on developing and refining methodologies for in vivo imaging of hemichannel opening and closing.

The use of genetically encoded biosensors or novel imaging probes that are sensitive to the flux of ions or small molecules through hemichannels could revolutionize the field. These tools, when combined with the specific inhibitory action of Gap19 acetate, would allow for precise spatiotemporal mapping of Cx43 hemichannel activity in various physiological and pathological contexts. This could include real-time monitoring in the brain during seizures or in the heart during ischemia. targetmol.comnih.gov

Q & A

Q. What is the molecular mechanism by which Gap19 acetate selectively inhibits Cx43 hemichannels without affecting gap junctions?

Gap19 acetate targets the cytoplasmic loop (CL) of connexin43 (Cx43), preventing the intramolecular interaction between the C-terminus (CT) and CL. This inhibition destabilizes Cx43 hemichannel opening while leaving gap junction communication intact. In vitro studies using HeLa-Cx43 cells and ventricular cardiomyocytes confirm its specificity, with no significant activity against Cx40 or pannexin-1 channels . Key experimental validation includes single-channel electrophysiology and metabolic inhibition assays .

Q. How should Gap19 acetate be administered in in vitro experiments to ensure effective Cx43 hemichannel inhibition?

Effective inhibition requires concentrations ≥10 μM in most cell lines. However, native Gap19 has limited cellular permeability; fluorescence-tagged studies show minimal uptake below 50 μM in hRMEC and 100 μM in ARPE-19 cells. To enhance delivery, conjugate with cell-penetrating peptides (CPPs) like Xentry or TAT, which improve intracellular uptake by 5–10× at lower doses (e.g., 10–20 μM) . Include controls with scrambled peptides to confirm specificity.

Q. What experimental models are most suitable for studying Gap19 acetate’s cardioprotective effects?

  • In vitro: Use isolated ventricular cardiomyocytes subjected to simulated ischemia/reperfusion (sI/R) to measure hemichannel activity via dye uptake assays (e.g., propidium iodide) and mitochondrial potassium flux .
  • In vivo: Employ murine myocardial infarction models with intravenous Gap19 administration (1–5 mg/kg). Monitor infarct size reduction via histology (TTC staining) and hemodynamic parameters .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values of Gap19 acetate across experimental models?

Variability in IC50 (e.g., ~7 μM in HeLa-Cx43 vs. higher thresholds in primary cells) arises from:

  • Cell type differences: Endogenous Cx43 expression levels and post-translational modifications.
  • Assay conditions: pH, temperature, and metabolic stress protocols.
  • Peptide modifications: TAT or Xentry conjugation alters bioavailability. Standardize protocols using a reference cell line (e.g., HeLa-Cx43) and validate with orthogonal methods like patch-clamp electrophysiology .

Q. What strategies mitigate the limited cellular uptake of native Gap19 acetate in neuronal or epithelial cell models?

  • CPP conjugation: Xentry-Gap19 (XG19) shows dose-dependent uptake in hRMEC and ARPE-19 cells, achieving significant intracellular concentrations at 10 μM compared to 100 μM for native Gap19 .
  • Nanoparticle encapsulation: Lipid-based carriers improve blood-brain barrier penetration in CNS studies.
  • Pretreatment with permeabilizers: Limited use due to cytotoxicity risks.

Q. How should researchers design studies to investigate Gap19 acetate’s off-target effects in complex biological systems?

  • Omics profiling: Perform transcriptomics/proteomics on treated vs. untreated cells to identify pathways altered beyond Cx43.
  • Cross-inhibition assays: Test against related channels (e.g., pannexins, Cx26) using siRNA knockdown controls.
  • In vivo toxicity screens: Assess organ-specific effects via histopathology and serum biomarkers in rodent models .

Methodological Guidance

Q. What are the best practices for validating Gap19 acetate’s activity in a new experimental system?

  • Dose-response curves: Test 1–100 μM ranges with negative (scrambled peptide) and positive (carbenoxolone) controls.
  • Functional readouts: Combine dye exclusion assays with electrophysiological recordings of hemichannel currents.
  • Data reproducibility: Replicate experiments across ≥3 independent cell preparations or animal cohorts .

Q. How can researchers address conflicting data on Gap19 acetate’s efficacy in reducing myocardial infarct size?

  • Standardize injury protocols: Ensure consistent ischemia duration (e.g., 30 min) and reperfusion time (24–72 hr).
  • Quantitative imaging: Use high-resolution MRI or calibrated TTC staining to minimize variability in infarct measurement.
  • Meta-analysis: Pool data from published studies (e.g., porcine vs. murine models) to identify species-specific responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.